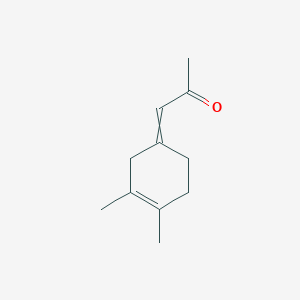
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound characterized by a cyclohexene ring with two methyl groups and a propanone moiety. This compound is notable for its unique structure, which combines a cyclohexene ring with a ketone functional group, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the aldol condensation of 3,4-dimethylcyclohexanone with acetone under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., RMgX, RLi). .
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and tertiary alcohols, depending on the specific reaction and conditions employed
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylcyclohex-3-en-1-ylidene)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethylcyclohexanone, 3,4-dimethylcyclohexene, and 1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone share structural similarities.
Uniqueness: The presence of both a cyclohexene ring and a propanone moiety in this compound makes it unique, offering distinct reactivity and applications compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Eigenschaften
CAS-Nummer |
90213-57-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(3,4-dimethylcyclohex-3-en-1-ylidene)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)7-10(3)12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DTKHMUCUPAYQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(=CC(=O)C)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


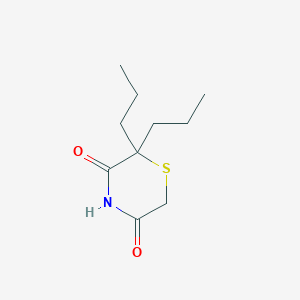
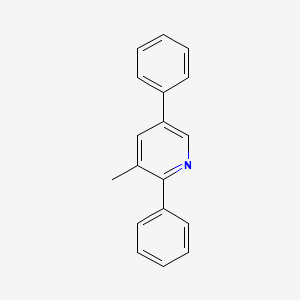
![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
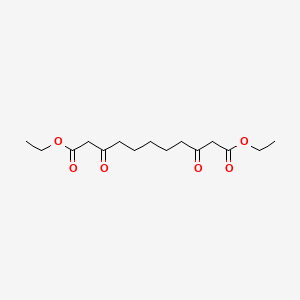
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
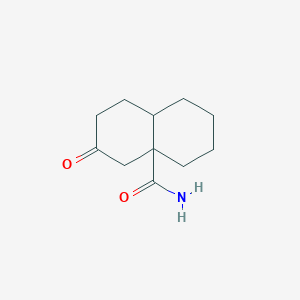
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
